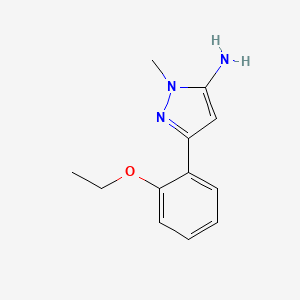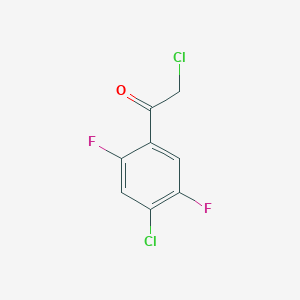
2-(Pyrrolidin-1-yl)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)benzimidamide is a chemical compound that features a benzimidamide core with a pyrrolidine ring attached to it. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the benzimidamide and pyrrolidine moieties in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzimidamide typically involves the reaction of benzimidamide with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzimidamide, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidamide moiety can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Substitution: Electrophiles or nucleophiles in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamide derivatives.
科学研究应用
2-(Pyrrolidin-1-yl)benzimidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique structural features of this compound make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)benzimidamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, while the benzimidamide moiety can form additional interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions and as a building block in drug synthesis.
Benzimidazole: A heterocyclic compound with applications in medicinal chemistry and material science.
Pyrrolidin-2-one: A lactam derivative with significant biological activity and synthetic utility.
Uniqueness
2-(Pyrrolidin-1-yl)benzimidamide is unique due to the combination of the pyrrolidine and benzimidamide moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and development.
属性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-ylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15N3/c12-11(13)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H3,12,13) |
InChI 键 |
RFUIFHQHHNTICC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC=CC=C2C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




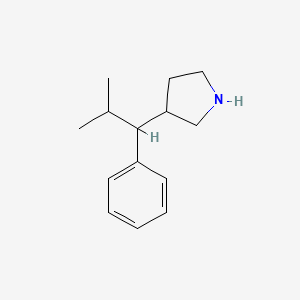
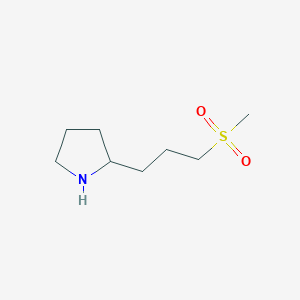
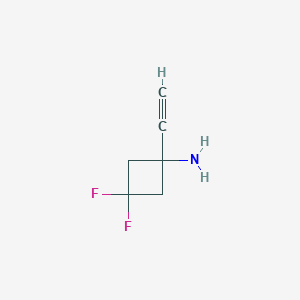


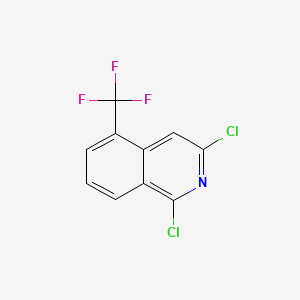

![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)
